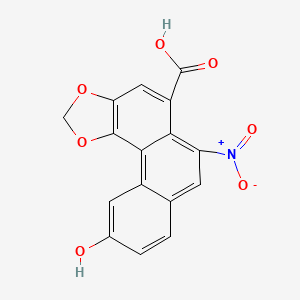

Aristolochic acid C

概要

説明

Aristolochic acid C is a naturally occurring compound found in plants of the Aristolochia and Asarum genera. These plants have been used in traditional herbal medicine for centuries. Aristolochic acids, including this compound, are known for their nephrotoxic and carcinogenic properties. They have been linked to conditions such as aristolochic acid nephropathy and upper tract urothelial carcinoma .

準備方法

Synthetic Routes and Reaction Conditions: Aristolochic acid C can be isolated from natural sources, particularly from the roots of Aristolochia fangchi. The extraction process typically involves the use of organic solvents such as ethanol. The plant material is dried, powdered, and then subjected to solvent extraction. The extract is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. for research purposes, it can be synthesized using advanced extraction and purification techniques. These methods often involve the use of high-performance liquid chromatography (HPLC) and other sophisticated analytical tools to ensure the purity and quality of the compound .

化学反応の分析

Structural Identification and Analytical Characterization

AAC (C₁₆H₉NO₇, molecular weight 328.0452) is distinguished by its unique substitution pattern, including a nitro group and carboxylic acid moiety. Key analytical data from high-resolution mass spectrometry (HRMS) and chromatographic studies reveal:

| Property | Value | Source |

|---|---|---|

| Retention time | 10.21 minutes | |

| Molecular formula | C₁₆H₉NO₇ | |

| Observed m/z | 328.0452 | |

| Major MS/MS fragments | 345.0703, 310.0384, 284.0603 |

These data confirm its identification in Aristolochia herbs, with concentrations varying significantly across species (e.g., 0.0398–0.0035 mg/g in some samples) .

Synthetic Pathways

While no direct synthesis of AAC has been reported, methodologies for related aristolochic acids suggest plausible routes:

Key Reaction: Suzuki–Miyaura Coupling

-

Precursor assembly : A nitro-containing ring-A fragment (e.g., 27 in ) couples with a boronate ester-derived ring-C component under palladium catalysis.

-

Condensation/elimination : Forms the phenanthrene core via aldol condensation, a critical step in generating the nitrocarboxylic acid scaffold .

-

Oxidation sequence : Sequential oxidation of intermediates using MnO₂ or CrO₃ yields the carboxylic acid functionality, a step critical for AAC’s final structure .

Potential Pathways:

-

Nitroreduction :

-

Demethylation :

-

Conjugation reactions :

Stability and Degradation

AAC’s nitro and carboxylic acid groups render it sensitive to:

-

Photodegradation : UV exposure likely cleaves the nitro-aromatic bond, producing phenolic byproducts.

-

Thermal decomposition : Elevated temperatures may decarboxylate the acid moiety, forming nitrophenanthrenes.

科学的研究の応用

Carcinogenicity and Mutagenicity

Aristolochic acid C is classified as a human carcinogen. Research has demonstrated that it induces mutations in various biological systems, primarily through the formation of DNA adducts. These adducts lead to A:T to T:A transversions, which are characteristic mutations found in urothelial carcinomas associated with aristolochic acid exposure.

Nephrotoxicity

A significant application of research on this compound is its role in inducing nephrotoxicity, leading to a condition known as aristolochic acid nephropathy (AAN). This condition is characterized by progressive kidney damage and has been linked to long-term exposure to aristolochic acids.

Case Studies

- Experimental Models : In animal studies, administration of this compound resulted in acute kidney injury characterized by necrotic tubules and increased oxidative stress. Histological examinations revealed significant cellular damage over time .

- Human Studies : Epidemiological studies have shown a strong correlation between the consumption of herbal remedies containing aristolochic acids and the incidence of chronic kidney disease and urothelial cancers .

Cancer Research

This compound has been extensively studied for its role in cancer research, particularly concerning urothelial carcinoma.

Research Findings

- Mutational Analysis : A study highlighted that patients with upper tract urothelial carcinoma exhibited high frequencies of A:T to T:A transversions attributed to exposure to aristolochic acids. This finding underscores the importance of monitoring exposure levels in populations consuming traditional herbal medicines .

- Combined Effects with Other Carcinogens : Research has indicated that exposure to both arsenic and aristolochic acid compounds can synergistically increase the risk of developing urothelial carcinoma, suggesting a need for comprehensive risk assessments in affected regions .

Chemical Identification and Safety Assessment

This compound serves as a chemical marker for identifying Aristolochiaceous species in herbal products. Advanced analytical techniques such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HR-MS) have been employed to detect these compounds in various plant samples.

Safety Concerns

作用機序

Aristolochic acid C exerts its effects primarily through the formation of DNA adducts, which can lead to mutations and cancer. The compound is metabolized in the body to form reactive intermediates that bind to DNA, causing structural damage. This process involves various enzymes, including cytochrome P450 and NAD(P)H:quinone oxidoreductase . The resulting DNA adducts are recognized as specific biomarkers of exposure to aristolochic acids .

類似化合物との比較

Aristolochic acid C is one of several aristolochic acids, including aristolochic acid I and aristolochic acid II. Compared to these compounds, this compound has a unique structure that influences its biological activity and toxicity. Similar compounds include:

Aristolochic Acid I: Known for its high nephrotoxic and carcinogenic potential.

Aristolochic Acid II: Also highly toxic, with similar properties to aristolochic acid I.

Aristolactams: These are metabolites of aristolochic acids and are generally less toxic

This compound stands out due to its specific molecular structure and the distinct pathways it affects in biological systems.

生物活性

Aristolochic acid C (AAC), a naturally occurring compound derived from plants of the Aristolochia genus, has garnered attention due to its significant biological activities and toxicological implications. This article explores the biological activity of AAC, focusing on its nephrotoxic effects, potential carcinogenicity, and underlying molecular mechanisms.

This compound is classified as an alkaloid and is known for its structural similarity to other aristolochic acids. Its chemical formula is , and it is often referred to by its CAS number, 4849-90-5. The compound exhibits a unique bicyclic structure that contributes to its biological activity.

Nephrotoxicity

Mechanisms of Nephrotoxicity

AAC is primarily recognized for its nephrotoxic effects, which have been extensively documented in both human and animal studies. The mechanisms underlying this toxicity involve:

- Mitochondrial Dysfunction : AAC targets mitochondrial proteins, impairing key metabolic processes such as the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. This disruption leads to decreased ATP production and increased reactive oxygen species (ROS) generation, ultimately resulting in renal cell apoptosis .

- DNA Adduct Formation : AAC has been shown to form DNA adducts that can lead to mutations and subsequent carcinogenic effects. The compound is bioactivated to form electrophilic species that covalently bind to DNA, particularly at the N7 position of guanine, resulting in A>T transversions .

Case Studies

Several case studies have highlighted the nephrotoxic effects of AAC:

- Chinese Herbs and Nephropathy : A notable case involved patients who developed renal failure after consuming traditional Chinese herbal medicines containing Aristolochia species. Subsequent investigations revealed the presence of AAC in their urine, implicating it as a causative agent of aristolochic acid nephropathy (AAN) .

- Animal Models : Rodent models have been utilized to study the effects of AAC on kidney function. These studies demonstrated significant renal injury characterized by tubular necrosis and interstitial fibrosis following exposure to AAC .

Carcinogenic Potential

AAC is classified as a potent carcinogen associated with various cancers, particularly urothelial carcinoma and renal cell carcinoma. The formation of DNA adducts is a critical factor in its carcinogenicity, as these adducts can lead to genomic instability and tumorigenesis.

- Epidemiological Evidence : Epidemiological studies have linked the consumption of Aristolochia-containing herbal remedies with an increased incidence of upper urinary tract cancers in certain populations .

Biological Activity Summary Table

| Biological Activity | Description |

|---|---|

| Nephrotoxicity | Induces renal cell apoptosis via mitochondrial dysfunction and oxidative stress. |

| Carcinogenicity | Forms DNA adducts leading to mutations; associated with urothelial carcinoma. |

| Metabolic Targeting | Impairs key enzymes in metabolic pathways, including those involved in mitochondrial respiration. |

Research Findings

Recent research has employed various methodologies to further elucidate the biological activity of AAC:

- Activity-Based Protein Profiling (ABPP) : This technique has identified numerous protein targets of AAC, revealing its complex interaction with metabolic enzymes that play crucial roles in cellular respiration and energy metabolism .

- Metabolomics : Studies utilizing metabolomic approaches have demonstrated that AAC alters metabolic pathways significantly, contributing to its nephrotoxic effects .

特性

IUPAC Name |

10-hydroxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO7/c18-8-2-1-7-3-11(17(21)22)13-10(16(19)20)5-12-15(24-6-23-12)14(13)9(7)4-8/h1-5,18H,6H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFGYDJKTHENDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=C4C=C(C=CC4=CC(=C3C(=C2)C(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197540 | |

| Record name | Aristolochic acid C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4849-90-5 | |

| Record name | Aristolochic acid C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004849905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4849-90-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。